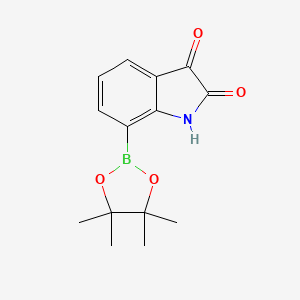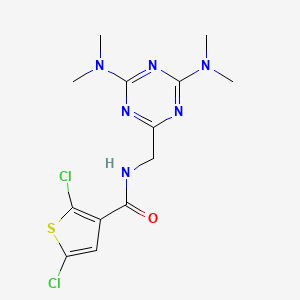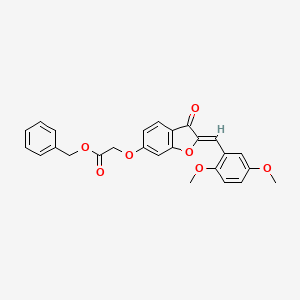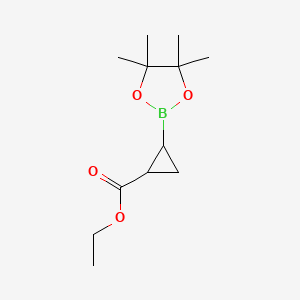
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate
Overview
Description
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate is a chemical compound with the CAS Number: 1215107-29-1. It has a molecular weight of 240.11 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Diaryl Derivatives
This compound is an important raw material in the synthesis of diaryl derivatives, which act as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, and its function is to regulate the activation of the 5-lipoxygenase enzyme .
Enzyme Inhibitors
In drug application research, boric acid compounds like this one are often used as enzyme inhibitors . They can bind to the active site of an enzyme and prevent it from interacting with its substrate, thereby inhibiting the enzyme’s activity .
Specific Ligand Drugs
These compounds can also be used as specific ligand drugs . A ligand is a molecule that binds to another (usually larger) molecule. In the case of drugs, the ligand binds to a site on a target protein, which can lead to a therapeutic effect .
Treatment of Tumors
Boric acid compounds are used in the treatment of tumors . They can be used to inhibit the growth of tumor cells, thereby helping to control the spread of cancer .
Microbial Infections
These compounds can also be used to treat microbial infections . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the treatment of various infectious diseases .
Anticancer Drugs
In addition to treating tumors, boric acid compounds can also be used in the development of anticancer drugs . They can be designed to target specific cancer cells, thereby reducing the side effects associated with traditional chemotherapy .
Safety and Hazards
The compound has been classified under the GHS07 category. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of pharmaceuticals and chemical intermediates .
Mode of Action
It’s worth noting that compounds containing a boronic ester group, like this one, are often used in palladium-catalyzed cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Biochemical Pathways
As a boronic ester, it may be involved in various chemical reactions, such as borylation and hydroboration . These reactions are fundamental in organic synthesis and can lead to the formation of various organic compounds.
Action Environment
The action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate can be influenced by various environmental factors. For instance, its stability can be affected by temperature and atmospheric conditions . It is recommended to store this compound in an inert atmosphere and at a temperature of 2-8°C .
properties
IUPAC Name |
ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORUCVESAXSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methoxyphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2366813.png)
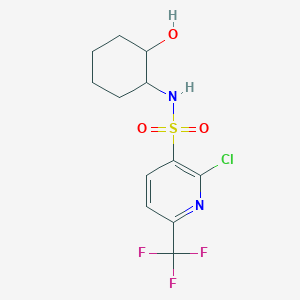
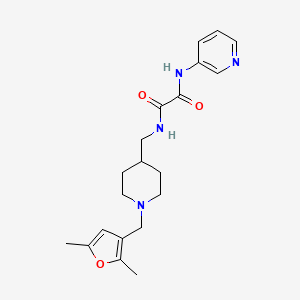
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)
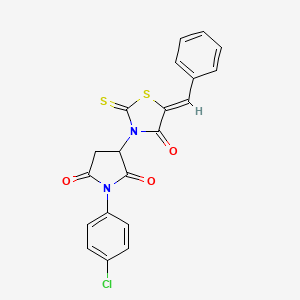
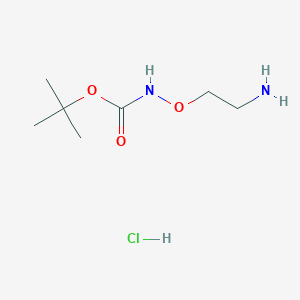
![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
